molecular formula C12H17NO B14784326 Cyclopropyl(4-ethoxyphenyl)methanamine

Cyclopropyl(4-ethoxyphenyl)methanamine

Cat. No.: B14784326
M. Wt: 191.27 g/mol
InChI Key: XMBFDOQNXGVDNZ-UHFFFAOYSA-N
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Description

Cyclopropyl(4-ethoxyphenyl)methanamine is a primary amine characterized by a cyclopropane ring directly bonded to a methanamine group (-CH₂NH₂) and a para-substituted ethoxyphenyl moiety. This compound is structurally related to several bioactive molecules, particularly in central nervous system (CNS) and enzyme-targeting therapeutics. Limited pharmacological data are available for this specific compound, but its analogs demonstrate relevance in drug discovery .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

cyclopropyl-(4-ethoxyphenyl)methanamine

InChI

InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12(13)9-3-4-9/h5-9,12H,2-4,13H2,1H3

InChI Key

XMBFDOQNXGVDNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(4-ethoxyphenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the 4-Ethoxyphenyl Group:

    Formation of the Methanamine Moiety:

Industrial Production Methods

Industrial production of ®-cyclopropyl(4-ethoxyphenyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopropyl(4-ethoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

®-Cyclopropyl(4-ethoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ®-cyclopropyl(4-ethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Cyclopropyl(4-ethoxyphenyl)methanamine with structurally related compounds, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Safety Profile
This compound 4-Ethoxyphenyl C₁₂H₁₇NO 191.27 Limited data; structural analog to CNS ligands Likely reductive amination (e.g., NaBH(OAc)₃/DCE) Unknown; analogs suggest potential hazards
(1-(4-Chlorophenyl)cyclopropyl)methanamine 4-Chlorophenyl C₁₀H₁₂ClN 181.66 High purity (97%); used in chemical synthesis Fragment-assisted design Acute toxicity (H302), skin irritation (H315)
(R)-Cyclopropyl(4-methoxyphenyl)methanamine 4-Methoxyphenyl C₁₁H₁₅NO 177.24 Chiral center; potential serotonin receptor modulation Chiral resolution No known hazards reported
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-Chlorophenyl C₁₀H₁₂ClN 181.66 Laboratory chemical; acute oral toxicity (Category 4) HATU-mediated coupling H302, H315, H319
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(1H-indol-7-yl)methyl]methanamine (38) 5-Fluoro-2-methoxyphenyl + indole C₂₁H₂₂FN₃O 351.42 5-HT2C receptor selectivity; HRMS-validated Reductive amination (NaBH(OAc)₃/DCE) Not reported

Key Observations

Substituent Position and Electronic Effects: 4-Ethoxyphenyl: The ethoxy group enhances lipophilicity compared to methoxy (C₁₂H₁₇NO vs. Halogenated Derivatives: Chlorophenyl analogs (e.g., 4-Cl, 3-Cl) exhibit higher molecular weights (181.66 g/mol) and distinct safety risks (e.g., acute toxicity) .

Synthetic Strategies :

  • Reductive amination with NaBH(OAc)₃ or NaBH₄ is common for cyclopropylmethanamine derivatives .
  • Chiral analogs (e.g., (R)-isomers) require resolution techniques, as seen in .

Pharmacological Relevance: Compounds with indole or quinoline substituents (e.g., 38, 39 in ) show 5-HT2C receptor selectivity, suggesting CNS applications . Trifluoromethyl-substituted analogs () are explored as enzyme inhibitors (e.g., PDE10A, ALK) .

Safety Considerations: Chlorophenyl derivatives pose higher risks (e.g., H302, H315) compared to methoxy or ethoxy variants .

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